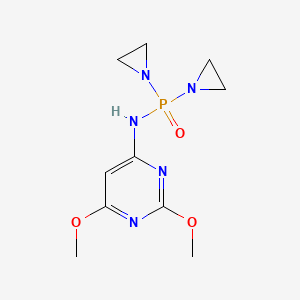
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(2,6-dimethoxy-4-pyrimidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(2,6-dimethoxy-4-pyrimidinyl)- is a complex organic compound that features a phosphinic amide group bonded to aziridinyl and pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic amide, P,P-bis(1-aziridinyl)-N-(2,6-dimethoxy-4-pyrimidinyl)- typically involves the reaction of a phosphinic acid derivative with aziridine and a pyrimidine derivative. The reaction conditions often require the use of a base to facilitate the formation of the amide bond. Common bases used in such reactions include sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(2,6-dimethoxy-4-pyrimidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The aziridinyl and pyrimidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium or nickel and can be carried out under various temperatures and pressures depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinic acid derivatives, while reduction could produce phosphine derivatives.
Scientific Research Applications
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(2,6-dimethoxy-4-pyrimidinyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphinic amide, P,P-bis(1-aziridinyl)-N-(2,6-dimethoxy-4-pyrimidinyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Phosphinic amide derivatives: Compounds with similar structures but different substituents on the phosphinic amide group.
Aziridinyl compounds: Compounds containing the aziridine ring, known for their reactivity and potential biological activity.
Pyrimidinyl compounds: Compounds with the pyrimidine ring, often studied for their role in nucleic acids and pharmaceuticals.
Uniqueness
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(2,6-dimethoxy-4-pyrimidinyl)- is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both aziridinyl and pyrimidinyl groups makes it a versatile compound for various research and industrial purposes.
Properties
CAS No. |
2716-79-2 |
|---|---|
Molecular Formula |
C10H16N5O3P |
Molecular Weight |
285.24 g/mol |
IUPAC Name |
N-[bis(aziridin-1-yl)phosphoryl]-2,6-dimethoxypyrimidin-4-amine |
InChI |
InChI=1S/C10H16N5O3P/c1-17-9-7-8(11-10(12-9)18-2)13-19(16,14-3-4-14)15-5-6-15/h7H,3-6H2,1-2H3,(H,11,12,13,16) |
InChI Key |
KXAVRWZATBENFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=C1)NP(=O)(N2CC2)N3CC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


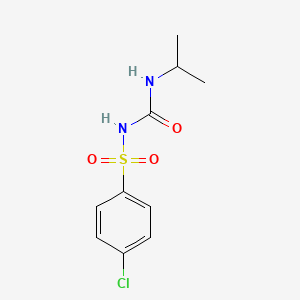
![N-Cyclohexyl-N-[1,4-dioxo-3-(pyrrolidin-1-yl)-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B14744938.png)
![[1,3]Thiazolo[5,4-F]quinoxaline](/img/structure/B14744940.png)
![5-[[1-(2,5-dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]pentanoate](/img/structure/B14744947.png)
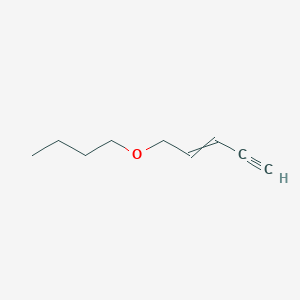
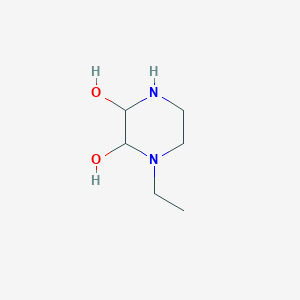
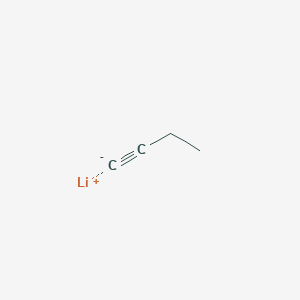
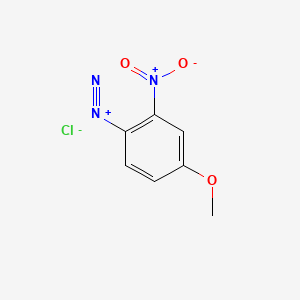
![Spiro[5.5]undec-1-ene](/img/structure/B14744998.png)
![5H-thieno[2,3-c]pyrrole](/img/structure/B14745010.png)
![Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]borane](/img/structure/B14745026.png)


![1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol](/img/structure/B14745036.png)
